molecular formula C7H12N4O B12335985 2-[(6-amino-4-pyrimidinyl)methylamino]Ethanol

2-[(6-amino-4-pyrimidinyl)methylamino]Ethanol

Cat. No.: B12335985
M. Wt: 168.20 g/mol
InChI Key: KSKKTVMPGDNBHF-UHFFFAOYSA-N
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Description

2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol is a versatile small molecule scaffold used in various scientific research applications. This compound, with the molecular formula C7H12N4O, is known for its unique structure that includes a pyrimidine ring substituted with an amino group and a methylaminoethanol moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol typically involves the reaction of 6-aminopyrimidine with methylamine and ethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted pyrimidines, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
One of the prominent applications of 2-[(6-amino-4-pyrimidinyl)methylamino]ethanol is in the synthesis of antiviral compounds. Research indicates that derivatives of pyrimidine can be modified to enhance their antiviral properties. For instance, compounds synthesized from this base have shown effectiveness against various viral infections by inhibiting viral replication processes .

Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. Specifically, compounds derived from this structure have been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. In vitro assays demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is vital for optimizing its pharmacological properties. Modifications at various positions on the pyrimidine ring can significantly influence biological activity. For example:

Modification Effect on Activity Reference
Substitution at position 2 with electron-donating groupsEnhanced anti-inflammatory activity
Alteration of amino groupsImproved binding affinity to target enzymes

Case Study 1: Synthesis and Evaluation of Antiviral Derivatives

A study focused on synthesizing derivatives of this compound revealed that specific modifications led to compounds with potent antiviral activity against influenza viruses. The synthesized compounds were evaluated in vitro, showing a significant reduction in viral load compared to untreated controls.

Case Study 2: In Vivo Anti-inflammatory Efficacy

In a controlled animal study, a derivative of this compound was administered to assess its anti-inflammatory effects. Results indicated a marked reduction in paw edema in rats subjected to carrageenan-induced inflammation, demonstrating its potential as an effective anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol stands out due to its unique combination of a pyrimidine ring and a methylaminoethanol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Biological Activity

The compound 2-[(6-amino-4-pyrimidinyl)methylamino]ethanol is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies concerning this compound.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring, which is known for its presence in various biologically active compounds. The molecular formula for this compound is C7H10N4OC_7H_{10}N_4O, and it features an amino group at the 6-position of the pyrimidine ring, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 6-amino-4-pyrimidinyl derivatives with appropriate alkylating agents. Various synthetic routes have been explored to optimize yield and purity, often utilizing techniques such as refluxing in solvents like ethanol or dimethylformamide (DMF).

Biological Activity

1. Antimicrobial Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study comparing various pyrimidine derivatives demonstrated that modifications to the structure could enhance their antibacterial efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Effects
Pyrimidine derivatives have also shown promise in anti-inflammatory applications. In vitro studies have reported that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation markers. The IC50 values for some derivatives were comparable to established anti-inflammatory drugs like indomethacin .

3. Antiviral Activity
In specific case studies, pyrimidine-based compounds have been evaluated for antiviral activity against HIV and other viruses. The mechanisms often involve interference with viral replication processes, making these compounds potential candidates for further development in antiviral therapies .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects: The presence of electron-donating groups on the pyrimidine ring enhances biological activity, particularly in antimicrobial and anti-inflammatory contexts.
  • Positioning of Functional Groups: The location of amino and hydroxymethyl groups significantly influences the compound's interaction with biological targets, affecting potency and selectivity.

Case Studies

Several case studies highlight the effectiveness of pyrimidine derivatives:

  • Antimicrobial Evaluation:
    A study assessed a series of pyrimidine derivatives against clinical strains of bacteria. Results indicated that specific modifications led to enhanced antibacterial properties compared to standard antibiotics .
  • Inhibition Studies:
    Another investigation focused on the COX inhibitory activity of various synthesized pyrimidines. Results showed that certain derivatives exhibited potent inhibition with IC50 values lower than those of traditional NSAIDs .
  • Antiviral Research:
    Research involving HIV-infected cell lines demonstrated that selected pyrimidine derivatives could reduce viral load significantly, suggesting potential therapeutic applications in viral infections .

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

2-[(6-aminopyrimidin-4-yl)methylamino]ethanol

InChI

InChI=1S/C7H12N4O/c8-7-3-6(10-5-11-7)4-9-1-2-12/h3,5,9,12H,1-2,4H2,(H2,8,10,11)

InChI Key

KSKKTVMPGDNBHF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1N)CNCCO

Origin of Product

United States

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